

Mass spectrometry and IR spectroscopy of 3-(2,2,2-trifluoroethoxy)aniline

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Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)aniline

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A Comparative Spectroscopic Analysis of 3-(2,2,2-trifluoroethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the mass spectrometric and infrared spectroscopic characteristics of **3-(2,2,2-trifluoroethoxy)aniline** against common structural analogs.

This guide provides a detailed comparative analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy of **3-(2,2,2-trifluoroethoxy)aniline**. Due to the limited availability of direct experimental data for this specific compound, its predicted spectroscopic behavior is compared with the experimentally determined data of two key structural analogs: aniline and 2-(trifluoromethyl)aniline. This comparison offers valuable insights into the influence of the 3-(2,2,2-trifluoroethoxy) substituent on the fragmentation patterns and vibrational modes of the aniline core.

Mass Spectrometry Analysis

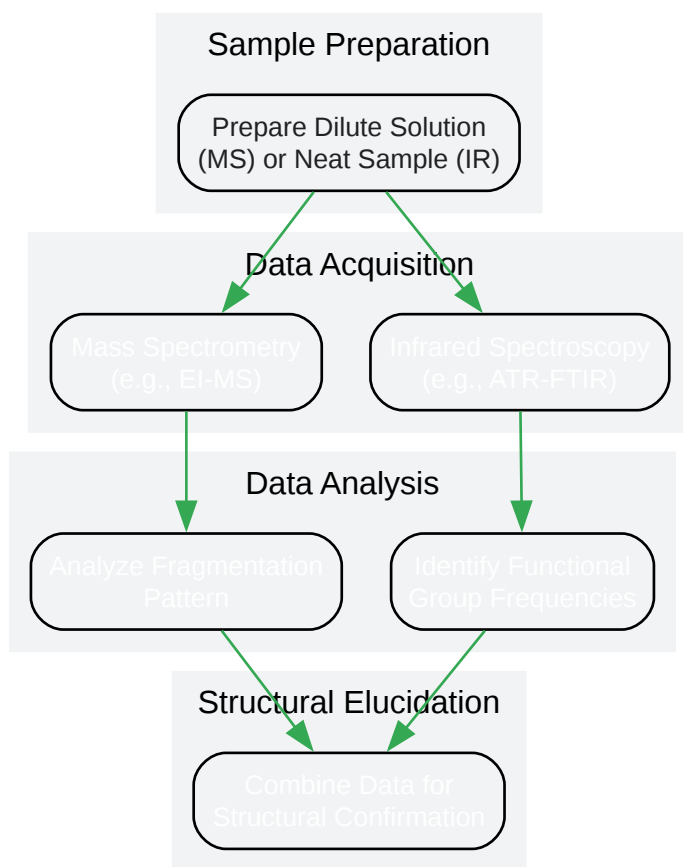
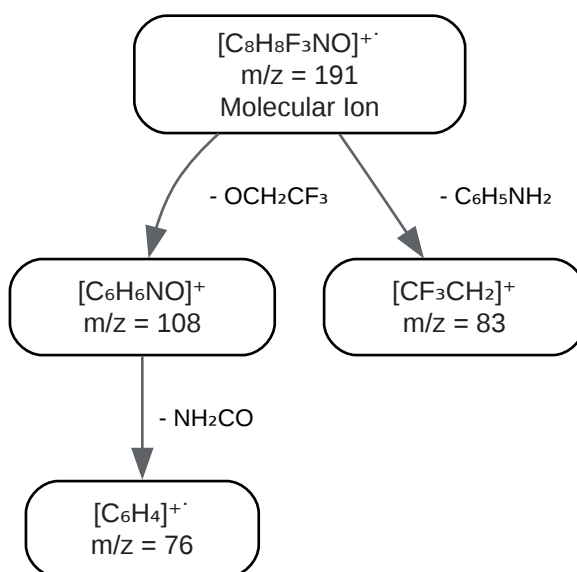
Electron ionization mass spectrometry (EI-MS) of aniline and its derivatives typically yields a prominent molecular ion peak and characteristic fragmentation patterns. The introduction of the trifluoroethoxy group is expected to introduce unique fragmentation pathways.

Table 1: Comparison of Key Mass Spectrometry Fragments

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z) and Proposed Structures
3-(2,2,2-trifluoroethoxy)aniline(Predicted)	191	108 ([M - CF ₃ CH ₂ O] ⁺), 92 ([M - CF ₃ CH ₂ O - NH ₂] ⁺), 83 ([CF ₃ CH ₂] ⁺)
Aniline(Experimental)	93	66 ([M - HCN] ⁺), 65 ([C ₅ H ₅] ⁺) [1]
2-(Trifluoromethyl)aniline(Experimental)	161	142 ([M - F] ⁺), 114 ([M - CF ₃] ⁺) [2]

The predicted fragmentation for **3-(2,2,2-trifluoroethoxy)aniline** suggests that a primary cleavage event will be the loss of the trifluoroethoxy group, leading to a fragment at m/z 108. Further fragmentation of this ion is also anticipated. The presence of the trifluoromethyl group in 2-(trifluoromethyl)aniline leads to characteristic losses of fluorine and the CF₃ group.[\[2\]](#) Aniline itself undergoes fragmentation of the aromatic ring, notably with the loss of HCN.[\[1\]](#)

The following diagram illustrates the predicted major fragmentation pathway for **3-(2,2,2-trifluoroethoxy)aniline** under electron ionization.



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References

- 1. Aniline [webbook.nist.gov]
- 2. Benzenamine, 2-(trifluoromethyl)- [webbook.nist.gov]
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